molecular formula C10H12ClN3O B12835133 N-(2-chloro-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide

N-(2-chloro-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide

Cat. No.: B12835133
M. Wt: 225.67 g/mol
InChI Key: ZLEPWSSTJYFAOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide typically involves the reaction of 2-chloroquinazoline with acetamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit distinct pharmacological properties .

Scientific Research Applications

N-(2-chloro-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential anti-tumor and anti-microbial activities.

    Medicine: Investigated for its potential use in developing new therapeutic agents for cancer and infectious diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-chloro-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group, which imparts distinct pharmacological properties compared to other similar compounds. Its potential anti-tumor activity and ability to undergo various chemical reactions make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C10H12ClN3O

Molecular Weight

225.67 g/mol

IUPAC Name

N-(2-chloro-5,6,7,8-tetrahydroquinazolin-6-yl)acetamide

InChI

InChI=1S/C10H12ClN3O/c1-6(15)13-8-2-3-9-7(4-8)5-12-10(11)14-9/h5,8H,2-4H2,1H3,(H,13,15)

InChI Key

ZLEPWSSTJYFAOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2=NC(=NC=C2C1)Cl

Origin of Product

United States

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